molecular formula C19H22FN3O2 B5356853 5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methoxypyrimidine

5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methoxypyrimidine

Cat. No. B5356853
M. Wt: 343.4 g/mol
InChI Key: IUDJHHCWJMNQLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methoxypyrimidine, commonly known as Compound A, is a synthetic compound that has been extensively studied for its potential use in the field of pharmacology. This compound has shown promising results in various research studies, and its unique chemical structure has led to its use in a wide range of applications.

Mechanism of Action

Compound A acts as an allosteric modulator of the glucocorticoid receptor (GR), a nuclear receptor that plays a crucial role in regulating various physiological processes. By binding to the GR, Compound A can enhance its activity, leading to the upregulation of genes involved in anti-inflammatory and immunosuppressive pathways.
Biochemical and Physiological Effects
In various research studies, Compound A has been shown to have several biochemical and physiological effects. These include the inhibition of pro-inflammatory cytokines, the activation of anti-inflammatory pathways, and the suppression of immune responses. These effects make it a promising candidate for the treatment of various inflammatory and autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of Compound A is its unique chemical structure, which allows it to interact with specific receptors in the body. This makes it a promising candidate for the development of new drugs. However, one of the limitations of Compound A is its relatively low solubility, which can make it difficult to work with in certain lab experiments.

Future Directions

There are several potential future directions for the study of Compound A. One potential area of research is the development of new drugs based on its chemical structure. Another potential area of research is the investigation of its potential use in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and its potential therapeutic effects in various disease states.
Conclusion
In conclusion, 5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methoxypyrimidine, or Compound A, is a synthetic compound that has shown promising results in various research studies. Its unique chemical structure allows it to interact with specific receptors in the body, leading to its potential therapeutic effects. Further research is needed to fully understand its potential applications and to develop new drugs based on its chemical structure.

Synthesis Methods

The synthesis of Compound A involves the reaction of 2-methoxypyrimidine with 3-(2-chloroethyl)-4-fluoroaniline in the presence of a base, followed by the reaction of the resulting intermediate with piperidine and a carbonylating agent. The final product is obtained after purification and isolation.

Scientific Research Applications

Compound A has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Its unique chemical structure allows it to interact with specific receptors in the body, leading to its potential therapeutic effects.

properties

IUPAC Name

[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-(2-methoxypyrimidin-5-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2/c1-25-19-21-11-16(12-22-19)18(24)23-10-2-3-15(13-23)5-4-14-6-8-17(20)9-7-14/h6-9,11-12,15H,2-5,10,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDJHHCWJMNQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)C(=O)N2CCCC(C2)CCC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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